A-75925 Demonstrates I84V Mutation Selection in Resistance Induction, Differentiating Its Resistance Pathway from DMP 323
When HIV-1 was propagated in cell culture under selection pressure, A-75925 and DMP 323 (a symmetric cyclic urea protease inhibitor) generated different resistance mutation signatures [1]. The I84V mutation in HIV-1 protease was specifically isolated from virus passaged in the presence of A-75925 and Ro 31-8959, whereas DMP 323 selection resulted in distinct mutation patterns [1]. This differential mutation selection provides researchers with a tool to generate specific protease variants for structure-function studies.
| Evidence Dimension | Resistance mutation selection in cell culture |
|---|---|
| Target Compound Data | A-75925 selected for I84V mutation in HIV-1 protease |
| Comparator Or Baseline | DMP 323 selected for distinct mutation pattern (not specified as I84V in the same experimental context) |
| Quantified Difference | Qualitative difference in mutation identity (I84V present in A-75925 selection; DMP 323 selection generated different mutant population) |
| Conditions | HIV-1 propagated in cell culture under inhibitor selection pressure; resistant virus isolated and protease gene sequenced |
Why This Matters
Procurement of A-75925 enables researchers to generate or study I84V-containing HIV-1 protease variants, which cannot be replicated using DMP 323 selection.
- [1] Nillroth U, Vrang L, Markgren PO, Hultén J, Hallberg A, Danielson UH. Human immunodeficiency virus type 1 proteinase resistance to symmetric cyclic urea inhibitor analogs. Antimicrob Agents Chemother. 1997;41(11):2383-2388. View Source
